4-Chloro-2-fluoroaniline

Catalog No.
S704762
CAS No.
57946-56-2
M.F
C6H5ClFN
M. Wt
145.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluoroaniline

CAS Number

57946-56-2

Product Name

4-Chloro-2-fluoroaniline

IUPAC Name

4-chloro-2-fluoroaniline

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C6H5ClFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2

InChI Key

CSFDTBRRIBJILD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N

4-Chloro-2-fluoroaniline is an organic compound with the molecular formula C6H5ClFNC_6H_5ClFN and a molecular weight of 145.56 g/mol. It is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring, specifically at the 4 and 2 positions, respectively. This compound appears as a beige liquid and is known for its low volatility, with a boiling point in the range of 104 - 107 °C at reduced pressure . Its chemical structure can be represented as follows:

text
Cl |C6H4 | F

4-Chloro-2-fluoroaniline is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly due to its unique electronic properties imparted by the halogen substituents.

Currently, there is no documented research on the specific mechanism of action of 4-chloro-2-fluoroaniline in biological systems.

4-chloro-2-fluoroaniline should be handled with care due to the presence of the amine group. Aniline derivatives can be harmful upon inhalation, ingestion, or skin contact []. Safety data sheets from chemical suppliers recommend the use of personal protective equipment like gloves, eye protection, and respiratory protection when handling the compound [].

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles under appropriate conditions, making it useful for synthesizing various derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to ortho or para positions during substitution reactions, allowing for the synthesis of more complex aromatic compounds.
  • Reduction Reactions: The nitro group in related compounds can be reduced to an amine, facilitating further chemical transformations.

Several methods exist for synthesizing 4-Chloro-2-fluoroaniline:

  • From 4-Chloro-2-fluoronitrobenzene: This method involves reducing the nitro group to an amine using reagents such as iron powder or tin chloride in acidic conditions .
  • Diazotization Reaction: Starting from 5-chloro-2-nitrobenzene, diazotization followed by thermal decomposition can yield 4-Chloro-2-fluoroaniline with high purity .
  • Halogen Exchange Reactions: Utilizing halogenated precursors like 2,4-dichloronitrobenzene in reactions with fluoride sources (e.g., potassium fluoride) under controlled conditions has also been reported .

4-Chloro-2-fluoroaniline finds applications in various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of drugs, particularly those targeting bacterial infections or cancer.
  • Agrochemicals: It is used in developing herbicides and pesticides due to its biological activity against pests.
  • Dyes and Pigments: The compound is utilized in producing dyes that require specific color properties imparted by halogen substituents.

Several compounds share structural similarities with 4-Chloro-2-fluoroaniline. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Characteristics
3-Chloro-2-fluoroaniline57946-56-30.96Different position of chlorine substituent
2-Chloro-3-fluoroaniline2613-30-10.94Fluorine at a different position
4-Bromo-2-fluoroaniline69411-06-90.92Bromine instead of chlorine
3-Fluoroaniline363-51-90.90Lacks chlorine substituent

Each of these compounds exhibits unique properties and reactivity profiles due to variations in their substituent arrangements, which may influence their applications in pharmaceuticals and agrochemicals.

Molecular Structure

4-Chloro-2-fluoroaniline, with the molecular formula C₆H₅ClFN and a molecular weight of 145.56 g/mol, represents a disubstituted aniline derivative characterized by the presence of both chlorine and fluorine substituents on the benzene ring [1] [2]. The compound exhibits a planar aromatic structure where the amino group (-NH₂) is attached to position 1, fluorine at position 2, and chlorine at position 4 of the benzene ring [3] [4].

Bond Lengths and Angles

Theoretical calculations using density functional theory methods have provided detailed insights into the molecular geometry of 4-chloro-2-fluoroaniline [5] [6]. The carbon-carbon bond lengths within the aromatic ring typically range from 1.364 to 1.399 Å, with variations attributed to the electronic effects of the halogen substituents [7]. The carbon-chlorine bond distance is approximately 1.720 Å, while the carbon-fluorine bond exhibits a shorter length of approximately 1.359 Å, reflecting the smaller atomic radius of fluorine compared to chlorine [7].

The bond angles within the aromatic system deviate slightly from the ideal 120° expected for sp² hybridized carbons due to the electronic influence of the electron-withdrawing halogen substituents [5]. Computational studies indicate that the presence of both chlorine and fluorine atoms creates asymmetric charge distribution effects that influence the overall molecular geometry [6].

Bond TypeLength (Å)Reference
C-C (aromatic)1.364-1.399 [7]
C-Cl1.720 [7]
C-F1.359 [7]
C-N1.378-1.383 [7]

Conformational Analysis

The conformational behavior of 4-chloro-2-fluoroaniline is primarily governed by the planar nature of the aromatic ring system [8] [6]. Quantum mechanical calculations demonstrate that the molecule adopts a substantially planar conformation with minimal deviation from planarity due to the aromatic stabilization [5]. The amino group maintains near-planar geometry with the benzene ring, facilitating conjugation between the nitrogen lone pair and the aromatic π-system [6].

Rotational barriers around the carbon-nitrogen bond are relatively low, allowing for slight pyramidalization of the nitrogen atom under certain conditions [8]. However, the dominant conformation maintains the amino group in the plane of the aromatic ring to maximize electronic delocalization [5] [6].

Crystal Structure Characteristics

While specific crystallographic data for 4-chloro-2-fluoroaniline remains limited in the available literature, structural studies of related halogenated aniline derivatives provide insights into expected packing patterns [9] [10]. Compounds of this class typically exhibit hydrogen bonding networks involving the amino group and halogen interactions that influence crystal packing arrangements [11].

The molecular packing is expected to be stabilized through intermolecular N-H···N hydrogen bonds and weak halogen-halogen interactions [9] [11]. The presence of both chlorine and fluorine substituents creates opportunities for diverse intermolecular interactions that contribute to crystal stability [10].

Physical Properties

Melting and Boiling Points

4-Chloro-2-fluoroaniline exists as a liquid at room temperature, with physical property data indicating specific thermal characteristics [1] [2] [12]. The boiling point has been reported with variations depending on pressure conditions: 205.6 ± 20.0°C at 760 mmHg [12], 92°C at 2 mmHg [13] [14], and 104-107°C at 28 mmHg [3] [15]. These variations reflect the pressure dependence of the boiling point and demonstrate the compound's moderate volatility.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (13.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

57946-56-2

Wikipedia

4-Chloro-2-fluoroaniline

Dates

Modify: 2023-08-15

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